molecular formula C14H21N5O6S B561849 4-Hydroxytryptamine Creatinine CAS No. 55206-11-6

4-Hydroxytryptamine Creatinine

Cat. No.: B561849
CAS No.: 55206-11-6
M. Wt: 387.41 g/mol
InChI Key: QDVAUZIQCAKHIU-UHFFFAOYSA-N
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Scientific Research Applications

4-Hydroxytryptamine creatinine sulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Acts as a neurotransmitter agonist, making it useful in studies related to neurotransmission and brain function.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

4-Hydroxytryptamine Creatinine inhibits norepinephrine uptake with an ED50 of 35 μmoles/kg . It also increases the ED50 value for the release of norepinephrine in monoamine oxidase-inhibited mice .

Safety and Hazards

The safety data sheet for Serotonin Creatinine indicates that it is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Biochemical Analysis

Biochemical Properties

4-Hydroxytryptamine Creatinine Sulfate interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the uptake of norepinephrine, a neurotransmitter, in albino mice . This interaction demonstrates the compound’s role in biochemical reactions.

Cellular Effects

The effects of this compound Sulfate on cells are primarily related to its function as a neurotransmitter agonist . It influences cell function by modulating neurotransmitter activity, which can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound Sulfate involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. For instance, it inhibits the uptake of norepinephrine, demonstrating its ability to interact with and modulate the activity of enzymes .

Temporal Effects in Laboratory Settings

It is known that the compound can inhibit norepinephrine uptake, suggesting potential long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound Sulfate vary with different dosages. For instance, in albino mice, it has been shown to inhibit norepinephrine uptake and increase the ED50 value for the release of norepinephrine .

Metabolic Pathways

This compound Sulfate is involved in the metabolic pathways related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Given its role as a neurotransmitter agonist, it is likely to be transported and distributed in a manner similar to other neurotransmitters .

Subcellular Localization

Given its role as a neurotransmitter agonist, it is likely to be localized in areas associated with neurotransmitter activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxytryptamine creatinine sulfate involves the reaction of tryptamine with creatinine under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound sulfate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxytryptamine creatinine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives. Substitution reactions can result in a variety of substituted tryptamine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxytryptamine creatinine sulfate is unique due to its specific structure and the presence of the creatinine moiety.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Hydroxytryptamine Creatinine can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "L-Tryptophan", "Sodium hydroxide", "Hydrogen peroxide", "Creatinine", "Methanol", "Acetic acid", "Sodium bicarbonate", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: L-Tryptophan is reacted with sodium hydroxide and hydrogen peroxide to form 5-Hydroxytryptophan.", "Step 2: 5-Hydroxytryptophan is decarboxylated using heat to form 5-Hydroxytryptamine.", "Step 3: 5-Hydroxytryptamine is reacted with creatinine in methanol and acetic acid to form 4-Hydroxytryptamine Creatinine.", "Step 4: The reaction mixture is neutralized using sodium bicarbonate and the product is extracted using diethyl ether.", "Step 5: The diethyl ether extract is dried and concentrated to obtain the final product, 4-Hydroxytryptamine Creatinine." ] }

CAS No.

55206-11-6

Molecular Formula

C14H21N5O6S

Molecular Weight

387.41 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-indol-4-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid

InChI

InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-3,6,12-13H,4-5,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4)

InChI Key

QDVAUZIQCAKHIU-UHFFFAOYSA-N

SMILES

CN1CC(=O)N=C1N.C1=CC2=C(C(=C1)O)C(=CN2)CCN.OS(=O)(=O)O

Canonical SMILES

CN1CC(=O)NC1=N.C1=CC2=C(C(=C1)O)C(=CN2)CCN.OS(=O)(=O)O

Synonyms

3-(2-Aminoethyl)-1H-indol-4-ol 2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one Sulfate; 

Origin of Product

United States

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